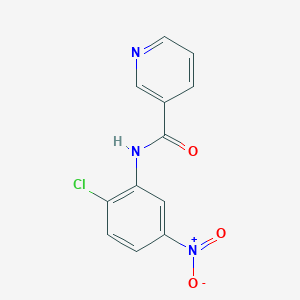

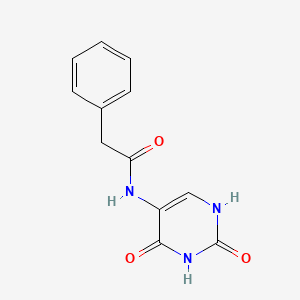

N-(2-chloro-5-nitrophenyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-(2-chloro-5-nitrophenyl)nicotinamide and its derivatives involves strategic chemical reactions that aim to incorporate the nitrophenyl group into the nicotinamide structure. For instance, the synthesis, characterization, and molecular modeling of pharmaceutical co-crystals involving nicotinamide suggest complex formation through specific bonding interactions, enhancing stability and solubility properties of the compounds involved (Lemmerer et al., 2010).

Molecular Structure Analysis

Molecular structure analysis reveals how molecules of N-(2-chloro-5-nitrophenyl)nicotinamide interact and bond, forming supramolecular structures. Studies have shown various isomeric forms linked by hydrogen bonds, demonstrating diverse ring formations and molecular assemblies. These structures significantly influence the compound's physical and chemical behaviors (de Souza et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving N-(2-chloro-5-nitrophenyl)nicotinamide are pivotal in understanding its reactivity and the formation of its derivatives. The reactions can lead to the creation of novel compounds with potentially useful properties. For example, the interaction with different chemical agents can form co-crystals, indicating its reactivity and potential for forming stable structures with other compounds (Bairagi et al., 2019).

Physical Properties Analysis

The physical properties of N-(2-chloro-5-nitrophenyl)nicotinamide, such as solubility, melting point, and stability, are crucial for its application. For instance, co-crystals involving nicotinamide exhibit enhanced thermal stability compared to their pure components. This aspect highlights the importance of molecular interactions in determining the physical characteristics of chemical compounds (Lemmerer et al., 2010).

Chemical Properties Analysis

The chemical properties of N-(2-chloro-5-nitrophenyl)nicotinamide, including its reactivity with other substances, acidity or basicity, and potential for forming various chemical bonds, are essential for exploring its utility in different chemical processes and applications. The compound's ability to engage in hydrogen bonding and form stable co-crystals suggests a versatile chemical behavior that could be exploited in materials science and pharmaceutical formulations, excluding drug-related applications as requested (Bairagi et al., 2019).

properties

IUPAC Name |

N-(2-chloro-5-nitrophenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O3/c13-10-4-3-9(16(18)19)6-11(10)15-12(17)8-2-1-5-14-7-8/h1-7H,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPBFMXMGNKRPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49644405 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2-chloro-5-nitrophenyl)pyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5674864.png)

![N-(4-chlorobenzyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5674878.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B5674901.png)

![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B5674915.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5674922.png)

![1,3-dimethyl-N-[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5674929.png)

![5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5674961.png)

![3-{4-[4-cyclopropyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-6-methylpyridazine](/img/structure/B5674969.png)